Regioisomeric Differentiation: 4-Pyridyl vs. 2-Pyridyl Aziridinyl Ethoxy Ethers
The 4-pyridyl isomer (4-[2-(aziridin-1-yl)ethoxy]pyridine) exhibits a Computed LogP (XLogP3) of 0.6, compared to 0.3 for the 2-pyridyl isomer (2-[2-(aziridin-1-yl)ethoxy]pyridine, CAS 500342-17-6), a difference of +0.3 log units that reflects higher lipophilicity and potentially enhanced membrane permeability [1]. Additionally, the topological polar surface area (TPSA) of the 4-pyridyl isomer is 25.1 Ų versus 25.1 Ų (identical for both isomers), indicating that the regioisomeric difference modulates logP without altering TPSA [1]. In adenosine receptor binding assays conducted on analogous aziridinyl-pyridine series, a 4-pyridyl substitution pattern has been associated with up to 10-fold shifts in Ki compared to the 2-pyridyl counterpart, although direct data for this specific compound are not yet publicly disclosed [2].
| Evidence Dimension | Computed LogP (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6; TPSA = 25.1 Ų |
| Comparator Or Baseline | 2-[2-(aziridin-1-yl)ethoxy]pyridine (CAS 500342-17-6): XLogP3 = 0.3; TPSA = 25.1 Ų |
| Quantified Difference | ΔXLogP3 = +0.3; ΔTPSA = 0 |
| Conditions | Computed values from PubChem 2.2 (2025.09.15 release) |
Why This Matters
A 0.3 log unit increase in computed LogP can translate to a measurable difference in passive membrane permeability, directly influencing intracellular target engagement and in vitro potency.
- [1] PubChem. Compound Summary for CID 268714 (4-[2-(Aziridin-1-yl)ethoxy]pyridine) and CID for 2-[2-(aziridin-1-yl)ethoxy]pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-27). View Source
- [2] Müller, C.E., Jacobson, K.A. Recent developments in adenosine receptor ligands and their therapeutic potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 2011, 1808, 1290–1308. View Source
